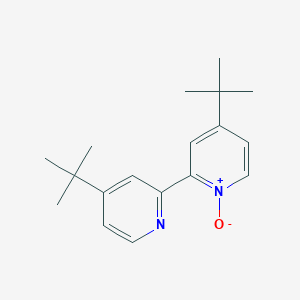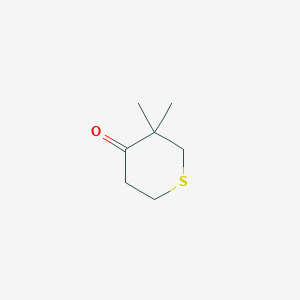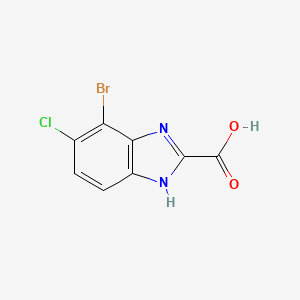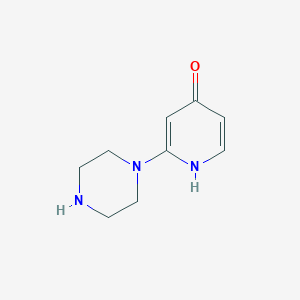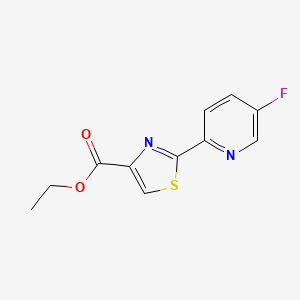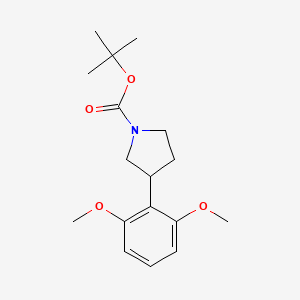
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a pyrrolidine derivative, where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dimethoxyphenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 2,6-Dimethoxyphenyl Group: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, where a boronic acid derivative of 2,6-dimethoxyphenyl is reacted with a halogenated pyrrolidine.
Protection with Boc Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and 2,6-dimethoxyphenyl group. These interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine: Similar in structure but with different substitution patterns on the phenyl ring.
1-Boc-3-(aminomethyl)pyrrolidine: Contains an aminomethyl group instead of the 2,6-dimethoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
tert-butyl 3-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-10-9-12(11-18)15-13(20-4)7-6-8-14(15)21-5/h6-8,12H,9-11H2,1-5H3 |
InChI-Schlüssel |
KCBPHVFXSNKSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
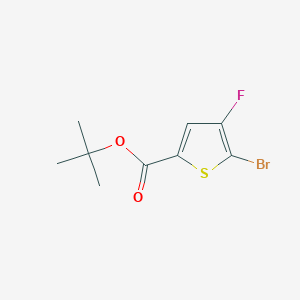
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

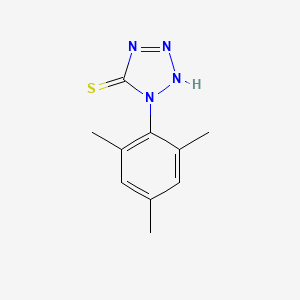
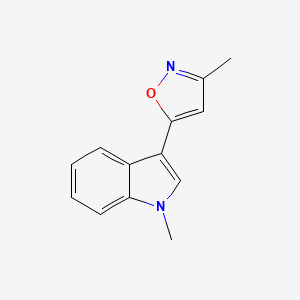
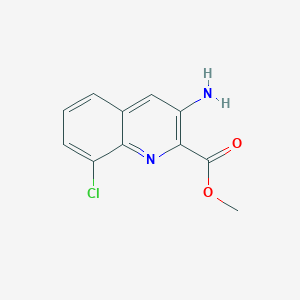
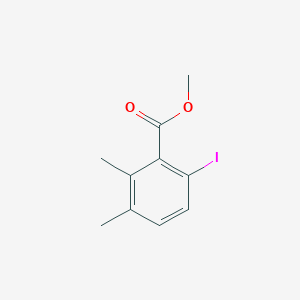
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
